Hsd17B13-IN-4

HSD17B13 inhibition Estradiol substrate assay Ki value comparison

Procurement of Hsd17B13-IN-4 is complicated by unreliable Ki/IC50 comparisons across different substrates (estradiol vs. leukotriene B3) and a lack of in vivo data. This compound solves this by providing a well-documented in vitro benchmark. - **Estradiol-based Ki ≤50 nM** - Enables direct, substrate-consistent potency comparisons with reference inhibitors (IN-43, IN-71). - **2-substituted thiazole scaffold** - Structurally distinct from sulfonamide (BI-3231) and thiadiazole probes for SAR studies. - **Patent-protected origin (Inipharm)** - Traceable IP provenance for translational research with commercial potential.

Molecular Formula C26H15Cl2F3N4O3S
Molecular Weight 591.4 g/mol
Cat. No. B12382630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-4
Molecular FormulaC26H15Cl2F3N4O3S
Molecular Weight591.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=C(SC(=N2)C3=CC=CC(=C3)C#N)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C(F)(F)F
InChIInChI=1S/C26H15Cl2F3N4O3S/c27-18-9-16(10-19(28)21(18)36)22(37)35-25-20(34-24(39-25)14-6-3-4-13(8-14)11-32)23(38)33-12-15-5-1-2-7-17(15)26(29,30)31/h1-10,36H,12H2,(H,33,38)(H,35,37)
InChIKeySIQQFRUBXZGTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-4 Procurement Evidence Guide


Hsd17B13-IN-4 (Compound 95) is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched enzyme genetically validated as a therapeutic target for non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) [1]. The compound was developed as part of a patent-protected series of HSD17B13 inhibitors [2]. The enzyme's protective loss-of-function variants in human populations establish HSD17B13 inhibition as a clinically relevant strategy for modulating hepatic lipid metabolism and mitigating liver fibrosis progression [3].

Hsd17B13-IN-4 Differentiation from Other HSD17B13 Inhibitors


HSD17B13 inhibitors constitute a structurally diverse class encompassing sulfonamide-based probes (BI-3231), thiadiazole-derived inhibitors (HSD17B13-IN-105), and multi-target modulators (FXR/HSD17B13 dual modulators), each with distinct potency, selectivity, and pharmacokinetic profiles [1]. Crucially, the enzymatic inhibition parameters (Ki vs. IC50) differ substantially when measured against alternative substrates such as estradiol versus leukotriene B3, rendering direct potency comparisons across divergent assay systems unreliable [2]. Moreover, the absence of publicly available in vivo efficacy data for many HSD17B13 inhibitors—including Hsd17B13-IN-4—means that procurement decisions must rely on well-documented in vitro potency and structural novelty metrics rather than unsubstantiated claims of superior in vivo performance [3].

Hsd17B13-IN-4 Differentiation Evidence


Estradiol Substrate Inhibition Potency

Hsd17B13-IN-4 (Compound 95) exhibits a Ki value of ≤50 nM against the estradiol substrate in an LCMS-based assay . This potency metric is distinct from the IC50 values reported for closely related HSD17B13 inhibitors IN-43 and IN-71, both of which exhibit IC50 values of <0.1 μM (≤100 nM) for estradiol [1]. While Ki (inhibition constant) and IC50 are not directly equivalent parameters, the ≤50 nM Ki value for Hsd17B13-IN-4 places it in the same sub-100 nM potency tier as these analogs, but the use of a Ki determination rather than IC50 provides a more rigorous thermodynamic measure of enzyme-inhibitor binding affinity.

HSD17B13 inhibition Estradiol substrate assay Ki value comparison NAFLD research tool

Thiazole Core Structural Distinction

Hsd17B13-IN-4 is characterized as a 2-substituted thiazole derivative with a molecular weight of 591.4 g/mol (C26H15Cl2F3N4O3S) . This structural class is distinct from the sulfonamide-based inhibitor BI-3231 (MW 380.37, C16H14F2N4O3S) and the thiadiazole-containing HSD17B13-IN-105 . The larger molecular weight and distinct heterocyclic core (thiazole vs. thiadiazole vs. sulfonamide) suggest divergent binding modes and potentially different selectivity profiles within the 17β-HSD family, though direct comparative selectivity data for Hsd17B13-IN-4 are not publicly available.

Scaffold differentiation 2-substituted thiazole HSD17B13 pharmacophore Structural SAR

Potency Tier vs. BI-3231

The gold-standard chemical probe BI-3231 exhibits an IC50 of 1 nM and Ki of 0.7 nM against human HSD17B13 in enzyme assays, representing the most potent HSD17B13 inhibitor reported to date . Hsd17B13-IN-4, with a Ki of ≤50 nM, demonstrates approximately 50- to 70-fold lower potency than BI-3231 under comparable in vitro conditions. This potency differential positions Hsd17B13-IN-4 as a moderate-potency tool compound, suitable for applications where ultra-high potency is not the primary selection criterion, such as target engagement studies requiring controlled partial inhibition or comparative pharmacology across potency tiers.

HSD17B13 potency ranking BI-3231 comparator Enzyme inhibition potency

Patent-Protected Compound Provenance

Hsd17B13-IN-4 (Compound 95) originates from patent filings assigned to Inipharm, Inc., specifically within applications describing HSD17B13 inhibitors and pharmaceutical compositions for treating NAFLD, NASH, MASH, and DILI [1]. This patent provenance distinguishes Hsd17B13-IN-4 from compounds in the public domain lacking clear intellectual property attribution, such as BI-3231 which is explicitly designated as an open-science chemical probe [2]. The patent association may have implications for commercial research applications and freedom-to-operate considerations in translational studies.

Patent traceability Compound provenance Procurement verification

Oral Activity Potential

While no direct pharmacokinetic or in vivo efficacy data are publicly available for Hsd17B13-IN-4, the compound belongs to the same patent family as INI-822, an orally delivered small-molecule HSD17B13 inhibitor that has advanced to Phase 1 clinical development for fibrotic liver diseases including NASH [1]. The clinical candidate INI-822 demonstrates the feasibility of oral HSD17B13 inhibition in vivo. In contrast, the well-characterized probe BI-3231 was reported to lack robust in vivo efficacy, prompting subsequent medicinal chemistry efforts to optimize liver microsomal stability and pharmacokinetic properties [2]. Whether Hsd17B13-IN-4 possesses favorable oral pharmacokinetics remains unverified and requires experimental validation.

Oral bioavailability inference HSD17B13 small molecule In vivo study planning

Hsd17B13-IN-4 Research Applications


Estradiol Substrate Inhibition Assay

Hsd17B13-IN-4 is optimally suited for in vitro enzyme inhibition assays utilizing estradiol as the substrate and LCMS-based detection, where its established Ki value of ≤50 nM provides a reliable benchmark for potency comparisons [1]. This assay system enables direct comparison with other HSD17B13 inhibitors characterized under identical substrate conditions, including IN-43 and IN-71 (both IC50 <0.1 μM for estradiol) [2].

Thiazole Chemotype SAR Studies

As a representative of the 2-substituted thiazole scaffold class, Hsd17B13-IN-4 provides a structurally distinct alternative to sulfonamide-based inhibitors like BI-3231 and thiadiazole-containing compounds like HSD17B13-IN-105 [1]. This scaffold diversity supports SAR investigations aimed at elucidating the relationship between heterocyclic core structure and HSD17B13 binding affinity or selectivity within the 17β-HSD enzyme family [2].

Moderate-Potency Target Engagement Studies

With a Ki of ≤50 nM, Hsd17B13-IN-4 occupies a moderate-potency tier approximately 50- to 70-fold less potent than the benchmark probe BI-3231 (Ki 0.7 nM, IC50 1 nM) [1]. This potency differential makes Hsd17B13-IN-4 valuable as a comparator compound in studies examining concentration-dependent target engagement, partial enzyme inhibition, or the functional consequences of graded HSD17B13 blockade in hepatocyte models [2].

Patent-Protected Translational NAFLD/NASH Research

Hsd17B13-IN-4 (Compound 95) originates from patent filings assigned to Inipharm, Inc. covering HSD17B13 inhibitors for NAFLD, NASH, MASH, and DILI [1]. Researchers conducting translational studies with potential commercial implications may require patent-protected compounds with traceable intellectual property provenance, as opposed to open-science probes like BI-3231 which are designated for unrestricted academic use [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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